Rhodamine DHPE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodamine DHPE is synthesized by conjugating rhodamine B with 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine. The reaction typically involves the activation of the carboxyl group of rhodamine B, followed by its coupling with the amino group of the phosphoethanolamine. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers or flow chemistry techniques to ensure high yield and purity. The product is then purified using chromatographic methods such as high-performance liquid chromatography (HPLC) and characterized by spectroscopic techniques .
Chemical Reactions Analysis
Types of Reactions: Rhodamine DHPE primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in fluorescence resonance energy transfer (FRET) reactions when used in combination with other fluorescent probes .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include coupling agents like DCC and NHS.
FRET Reactions: this compound is often used with NBDPE (a donor fluorophore) under physiological conditions to study membrane fusion and trafficking.
Major Products: The major products of these reactions are typically the conjugates formed with other biomolecules or fluorescent probes, which are used for various analytical and imaging applications .
Scientific Research Applications
Rhodamine DHPE has a wide range of applications in scientific research:
Mechanism of Action
Rhodamine DHPE exerts its effects through its fluorescent properties. The rhodamine B fluorophore absorbs light at a specific wavelength (around 560 nm) and emits light at a longer wavelength (around 580 nm). This fluorescence allows researchers to visualize and track the compound in biological systems. The molecular targets of this compound are primarily lipid membranes, where it integrates and fluoresces, providing insights into membrane dynamics and interactions .
Comparison with Similar Compounds
NBDPE (Nitrobenzoxadiazole Phosphoethanolamine): Another fluorescent phospholipid used in FRET assays.
BODIPY-labeled Phospholipids: These compounds have similar applications but differ in their fluorescent properties and spectral characteristics.
Uniqueness: Rhodamine DHPE is unique due to its specific excitation and emission wavelengths, which make it particularly suitable for certain fluorescence-based assays. Its ability to integrate into lipid membranes without readily transferring between bilayers also makes it a valuable tool for studying membrane fusion and trafficking .
Properties
CAS No. |
126111-99-7 |
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Molecular Formula |
C70H11N4O14PS2 |
Molecular Weight |
1333.81 |
Origin of Product |
United States |
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